molecular formula C17H20O2S2 B12528229 Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate CAS No. 847432-20-6

Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate

Cat. No.: B12528229
CAS No.: 847432-20-6
M. Wt: 320.5 g/mol
InChI Key: CAYWRUSGGCEQFW-UHFFFAOYSA-N
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Description

Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate: is an organic compound that features a benzoate ester functional group, a dithiolane ring, and an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry: Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate is used as a building block in organic synthesis.

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of neuroprotective agents. Derivatives of dithiolane have been evaluated for their ability to protect neurons from oxidative stress and other forms of damage .

Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-performance materials .

Comparison with Similar Compounds

Uniqueness: Methyl 4-[(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate is unique due to the presence of the dithiolane ring, which imparts distinct chemical reactivity and biological activity. The combination of the dithiolane ring with the ethynyl and ester functional groups makes this compound a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

847432-20-6

Molecular Formula

C17H20O2S2

Molecular Weight

320.5 g/mol

IUPAC Name

methyl 4-[2-(2-butyl-1,3-dithiolan-2-yl)ethynyl]benzoate

InChI

InChI=1S/C17H20O2S2/c1-3-4-10-17(20-12-13-21-17)11-9-14-5-7-15(8-6-14)16(18)19-2/h5-8H,3-4,10,12-13H2,1-2H3

InChI Key

CAYWRUSGGCEQFW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(SCCS1)C#CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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